1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose
Overview
Description
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a compound widely used in organic synthesis. It is known for its unique molecular configuration, which makes it an essential intermediate in the synthesis of various pharmacological substances. This compound is particularly significant in the fields of medicinal chemistry and carbohydrate chemistry.
Mechanism of Action
Target of Action
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is a compound useful in organic synthesis It’s known to contribute significantly to the advancement and synthesis of diverse pharmacological substances .
Mode of Action
It’s known that the compound is used in organic synthesis , suggesting that it may interact with its targets to form new compounds or facilitate chemical reactions.
Pharmacokinetics
Its solubility in chloroform, ethyl acetate, and methanol may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known to contribute to the synthesis of potential remedies against malignant neoplasms, diabetes mellitus, and viral affections .
Action Environment
Its storage temperature is recommended to be at refrigerator conditions , suggesting that temperature may play a role in maintaining its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose typically involves the acetylation and benzylation of D-glucopyranose. One common method includes the use of acetic anhydride and benzyl bromide as reagents . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure the compound is produced with high purity and consistency, suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride (LiAlH4).
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
The major products formed from these reactions include various acetylated and benzylated derivatives, which are useful intermediates in further synthetic processes .
Scientific Research Applications
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is extensively used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions.
Medicine: For the development of potential remedies against diseases like cancer, diabetes, and viral infections.
Industry: In the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-alpha-D-mannopyranose: Similar in structure but differs in the configuration of the sugar moiety.
Tri-O-acetyl-D-glucal: Another acetylated derivative used in carbohydrate synthesis.
Uniqueness
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-D-glucopyranose is unique due to its specific acetylation and benzylation pattern, which makes it particularly useful in the synthesis of pharmacologically active compounds. Its ability to act as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
[(2R,3R,4S,5R)-6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3/t27-,28-,29+,30-,31?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMEQHKHEHBS-JCLUOYIWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447061 | |
Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59433-13-5 | |
Record name | 1,6-Di-O-acetyl-2,3,4-tri-O-benzyl-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90447061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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